molecular formula C22H12Cl2N2O6 B4726118 2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

Cat. No. B4726118
M. Wt: 471.2 g/mol
InChI Key: CPLCWUSXBMIXDB-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of complex chemical entities often involves multi-step reactions that can include condensations, cyclizations, and functional group transformations. A method related to the synthesis of compounds with similar complex structures involves the Stobbe condensation, as seen in the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid to yield derivatives such as benzofuran derivatives, indicating a potential pathway for synthesizing related complex molecules (Abdel‐Wahhab & El-Assal, 1968).

Molecular Structure Analysis

The molecular structure of complex compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Studies on similar complex molecules have shown the determination of crystal structures and provided insights into the spatial arrangements and molecular conformations, which are crucial for understanding the chemical behavior and reactivity of such compounds (Singh & Baruah, 2009).

Chemical Reactions and Properties

The chemical reactivity of a compound like "2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid" can involve various reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present in the molecule. These reactions can significantly alter the compound's properties and lead to the formation of new derivatives with different chemical and physical properties.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are influenced by the molecular structure and intermolecular forces. Analyzing similar compounds has provided insights into how structural features like hydrogen bonding, molecular symmetry, and substituent effects can influence these properties, crucial for predicting the behavior of the compound under different conditions (Baul et al., 2009).

Chemical Properties Analysis

The chemical properties are directly related to the compound's functional groups and molecular framework, determining its reactivity, stability, and interaction with other molecules. Studies on compounds with similar structures have explored these aspects through various chemical reactions, providing valuable insights into the potential reactivity patterns and mechanisms (Atalla, Bakhite, & Radwan, 1995).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. Specific safety data for this compound is not available in the current resources .

properties

IUPAC Name

2-chloro-4-[5-[(E)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O6/c23-12-2-1-3-13(9-12)26-20(28)16(19(27)25-22(26)31)10-14-5-7-18(32-14)11-4-6-15(21(29)30)17(24)8-11/h1-10H,(H,29,30)(H,25,27,31)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLCWUSXBMIXDB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 2
2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 3
2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 4
2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 5
2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

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